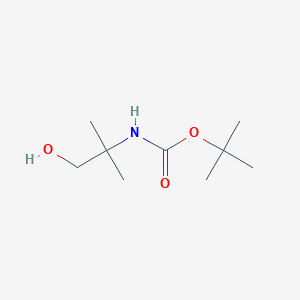

Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate

説明

特性

IUPAC Name |

tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-8(2,3)13-7(12)10-9(4,5)6-11/h11H,6H2,1-5H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWYTQQSTIUXOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50561873 | |

| Record name | tert-Butyl (1-hydroxy-2-methylpropan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102520-97-8 | |

| Record name | tert-Butyl (1-hydroxy-2-methylpropan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate

CAS Number: 102520-97-8

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides an in-depth overview of tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate, a key intermediate in organic synthesis and pharmaceutical development. This document consolidates critical data including its physicochemical properties, spectroscopic information, and detailed experimental protocols for its synthesis and deprotection. Furthermore, it explores the broader significance of the carbamate functional group in modern drug design, contextualizing the utility of this specific molecule. Visualizations of key chemical transformations and conceptual frameworks are provided to facilitate a deeper understanding of its application.

Introduction

Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate, also known by its synonym N-Boc-2-amino-2-methyl-1-propanol, is a valuable carbamate-protected amino alcohol.[1] Its bifunctional nature, possessing both a hydroxyl group and a stable, yet readily cleavable, tert-butyloxycarbonyl (Boc) protected amine, makes it a crucial building block (synthon) for the synthesis of complex organic molecules.[2] The Boc protecting group is renowned for its stability in basic conditions and its selective removal under mild acidic conditions, which is fundamental to multi-step synthetic strategies.[1] This compound is particularly relevant in medicinal chemistry, where it serves as a precursor for introducing the 1,2-amino alcohol motif into target structures—a functional group present in numerous bioactive natural products and active pharmaceutical ingredients (APIs).[1]

Physicochemical and Spectroscopic Data

The fundamental properties of tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate are summarized below. This data is essential for its handling, characterization, and application in synthetic protocols.

General Properties

| Property | Value | Reference(s) |

| CAS Number | 102520-97-8 | [1] |

| Molecular Formula | C₉H₁₉NO₃ | [1] |

| Molecular Weight | 189.25 g/mol | [1][3] |

| IUPAC Name | tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate | [3] |

| Appearance | Solid at room temperature | [1] |

Physical Properties

| Property | Value | Reference(s) |

| Melting Point | 57-62 °C | [1][4] |

| Boiling Point | 286.5 ± 23.0 °C at 760 mmHg | [4] |

| Density | 1.0 ± 0.1 g/cm³ | [4] |

| Solubility | Soluble in methanol and other organic solvents. | [4] |

Spectroscopic Data

While a definitive, consolidated spectrum is not publicly available, typical spectroscopic characteristics can be inferred from data on closely related carbamates and general chemical principles.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), methyl protons (singlet), methylene protons adjacent to the hydroxyl group, and the NH proton of the carbamate. |

| ¹³C NMR | Resonances for the quaternary carbons of the tert-butyl group, the carbonyl carbon of the carbamate, and the carbons of the 2-methylpropan-1-ol backbone. |

| FTIR (cm⁻¹) | Characteristic peaks for O-H stretching (broad, ~3300-3500 cm⁻¹), N-H stretching (~3300 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), and a strong C=O stretching of the carbamate group (~1680-1700 cm⁻¹). |

| Mass Spec. | The molecular ion peak [M]+ or protonated molecule [M+H]+ would be expected, along with fragmentation patterns corresponding to the loss of the Boc group or other substructures. |

Role in Drug Development and Design

While tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate is not an active pharmaceutical ingredient itself, its structural components are highly relevant in drug design. The carbamate linkage is a key structural motif in many approved drugs.[5]

The carbamate group is often used as a bioisostere for the amide bond in peptidomimetics.[4] Its advantages include:

-

Increased Stability: Carbamates generally exhibit greater resistance to chemical and enzymatic hydrolysis compared to esters and some amides.[4][5]

-

Improved Pharmacokinetics: By modifying substituents on the carbamate, it is possible to modulate properties like cell membrane permeability and metabolic stability.[1][5]

-

Prodrug Strategy: The carbamate functional group can be used to mask a hydroxyl or amine group on a parent drug. This prodrug can then be metabolized in the body to release the active agent, which can improve solubility, delay first-pass metabolism, or enhance bioavailability.[4]

This specific compound, with its protected amine and free hydroxyl group, is an ideal starting material for synthesizing chiral drugs where these functionalities are required for biological activity or further chemical modification.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and subsequent deprotection of tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate.

Synthesis of Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate

This protocol describes the protection of the amino group of 2-amino-2-methyl-1-propanol using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

2-amino-2-methyl-1-propanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Tetrahydrofuran (THF), anhydrous

-

Triethylamine (TEA) or another suitable non-nucleophilic base

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-2-methyl-1-propanol (1.0 eq) in anhydrous THF.

-

Cooling: Place the flask in an ice bath and stir the solution until it reaches 0 °C.

-

Addition of Base: Add triethylamine (1.1 eq) to the cooled solution.

-

Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of THF and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at or below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the THF.

-

Redissolve the residue in ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

If necessary, purify the product further by column chromatography on silica gel or by recrystallization.

-

Deprotection of the Boc Group

This protocol describes the removal of the Boc protecting group to yield the free amine, a common subsequent step in a synthetic sequence.

Materials:

-

Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate

-

Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: Dissolve tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate (1.0 eq) in anhydrous DCM in a round-bottom flask.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Acid Addition: Add trifluoroacetic acid (5-10 eq) or an equivalent amount of 4M HCl in dioxane dropwise to the stirred solution.

-

Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup:

-

Carefully concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in a suitable solvent and carefully neutralize with a saturated NaHCO₃ solution until gas evolution ceases.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or EtOAc).

-

Combine the organic layers, dry over a drying agent, filter, and concentrate to yield the deprotected product, 2-amino-2-methyl-1-propanol, often as a salt which may require further neutralization.

-

Safety and Handling

Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate should be handled with appropriate laboratory safety measures.[4] It is reported to be an irritant to the eyes, skin, and respiratory tract.[3][4] It is also a deliquescent compound, meaning it has a tendency to absorb moisture from the air, and should therefore be stored in a cool, dry place away from humid air.[4] Standard personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn during handling.[4]

Conclusion

Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate (CAS: 102520-97-8) is a synthetically versatile intermediate with significant applications in pharmaceutical and organic chemistry. Its value is derived from the stable yet selectively removable Boc-protecting group, which facilitates complex molecular construction. This guide has provided a consolidated resource of its key properties, detailed experimental procedures, and an overview of its relevance within the broader context of drug design. The data and protocols presented herein are intended to support researchers and scientists in the effective application of this important chemical building block.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate Supplier [benchchem.com]

- 3. tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate | C9H19NO3 | CID 14578673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physical Properties of Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate, also known as N-Boc-2-amino-2-methyl-1-propanol, is a carbamate-protected amino alcohol intermediate of significant interest in organic synthesis and pharmaceutical development.[1] Its bifunctional nature, possessing both a hydroxyl group and a tert-butyloxycarbonyl (Boc) protected amine, makes it a valuable building block for the synthesis of complex molecules and pharmacologically active compounds.[1] The Boc protecting group is notable for its stability in basic conditions and its straightforward removal under mild acidic conditions, which allows for precise synthetic strategies.[1] This guide provides a comprehensive overview of the key physical properties of this compound, details the experimental protocols for their determination, and illustrates its functional utility.

Core Physical Properties

The physical characteristics of Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate are essential for its handling, application in reactions, and for purification processes. A summary of these properties is presented below.

| Property | Value | Source |

| Molecular Formula | C9H19NO3 | [2] |

| Molecular Weight | 189.25 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 57-62 °C | [2] |

| Boiling Point | 286.5 ± 23.0 °C at 760 mmHg | [2] |

| Density | 1.0 ± 0.1 g/cm³ | [2] |

| Solubility | Soluble in methanol | [2] |

| pKa (Predicted) | 12.24 ± 0.46 | [2] |

| Flash Point | 127.1 ± 22.6 °C | [2] |

| Refractive Index | 1.453 | [2] |

| Molar Refractivity | 50.6 ± 0.3 cm³ | [2] |

Experimental Protocols

Accurate determination of physical properties is crucial for the characterization and quality control of chemical compounds. The following are detailed methodologies for measuring the key physical properties of Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a solid compound.[2]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sample of Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate is dry and finely powdered using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end gently on a hard surface.[3]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (57-62 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[2]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

-

The recorded range is the melting point of the sample. A narrow range (0.5-1 °C) is indicative of high purity.[2]

Boiling Point Determination (Micro-reflux Method)

For small quantities of liquid, the micro-reflux method provides an accurate boiling point.

Apparatus:

-

Small-scale distillation or reflux setup (e.g., with a Thiele tube or a heating block)[4]

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating mantle or oil bath

Procedure:

-

Place a small amount (a few milliliters) of the molten Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate into a fusion tube.

-

Invert a capillary tube (sealed end up) and place it inside the fusion tube containing the sample.[5]

-

Attach the fusion tube to a thermometer, ensuring the sample is level with the thermometer bulb.

-

Heat the apparatus slowly and uniformly.[5]

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

Note the temperature when a rapid and continuous stream of bubbles is observed; this is the boiling point.[5]

-

It is also important to record the atmospheric pressure, as the boiling point is dependent on it.[6]

Solubility Determination

This protocol outlines a qualitative and semi-quantitative method for determining the solubility of a solid in a given solvent.

Apparatus:

-

Test tubes

-

Vortex mixer or magnetic stirrer

-

Graduated cylinders or pipettes

-

Analytical balance

-

Spatula

Procedure:

-

Measure a specific volume of the solvent (e.g., 1 mL of methanol) into a test tube.

-

Weigh a small, known amount of Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate and add it to the solvent.

-

Agitate the mixture vigorously using a vortex mixer or magnetic stirrer until the solid is fully dissolved.

-

Continue adding small, pre-weighed portions of the solid to the solution, ensuring complete dissolution after each addition.

-

The point at which no more solid dissolves, and a saturated solution is formed, indicates the solubility limit.

-

The solubility can be expressed qualitatively (e.g., soluble, sparingly soluble) or quantitatively (e.g., in g/mL or mol/L) by calculating the total mass of the solute that dissolved in the known volume of the solvent.

Functional Workflow: Amine Protection and Deprotection

The primary utility of Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate in organic synthesis stems from its Boc-protected amine. The following diagram illustrates the logical workflow of using the Boc group to protect and subsequently deprotect a primary amine, a fundamental process in multi-step synthesis.

Caption: Logical workflow of Boc protection and deprotection of an amine.

References

- 1. Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate Supplier [benchchem.com]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. byjus.com [byjus.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

An In-depth Technical Guide to N-Boc-2-amino-2-methyl-1-propanol

Abstract: This technical guide provides a comprehensive overview of N-Boc-2-amino-2-methyl-1-propanol (CAS: 102520-97-8), a critical building block in modern organic synthesis. The document details its chemical structure, physicochemical properties, and spectroscopic data. Furthermore, it presents a representative synthetic protocol, outlines its key chemical reactions, and illustrates its utility as a bifunctional intermediate, particularly for researchers in drug discovery and development. All quantitative data is summarized in tables for clarity, and key processes are visualized using logical diagrams.

Introduction

N-Boc-2-amino-2-methyl-1-propanol, systematically known as tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate, is a valuable carbamate-protected amino alcohol.[1] Its structure is characterized by a primary hydroxyl group and a tert-butyloxycarbonyl (Boc) protected amine, both attached to a sterically hindered carbon backbone. The Boc protecting group is renowned for its stability in basic and nucleophilic conditions, yet it can be readily removed under mild acidic conditions.[1] This feature allows for precise and selective reactions, making the compound an essential synthon for introducing the 1,2-amino alcohol motif into complex molecules.[1] It serves as a crucial intermediate in the synthesis of pharmacologically active compounds and is widely used in peptide synthesis and other areas of advanced organic chemistry.[1]

Chemical Structure and Identifiers

The chemical structure of N-Boc-2-amino-2-methyl-1-propanol features a propane backbone substituted at the C2 position with a Boc-protected amino group and a methyl group, and at the C1 position with a hydroxyl group.

Caption: 2D representation of N-Boc-2-amino-2-methyl-1-propanol.

Table 1: Chemical Identifiers

| Identifier | Value | Reference(s) |

|---|---|---|

| IUPAC Name | tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate | [2] |

| Common Name | N-Boc-2-amino-2-methyl-1-propanol | [3] |

| CAS Number | 102520-97-8 | [1][3][4] |

| Molecular Formula | C9H19NO3 | [1][2][3] |

| Molecular Weight | 189.25 g/mol | [1][2][3] |

| SMILES | CC(C)(C)OC(=O)NC(C)(C)CO | [2] |

| InChI | 1S/C9H19NO3/c1-8(2,3)13-7(12)10-9(4,5)6-11/h11H,6H2,1-5H3,(H,10,12) | [2][5] |

| InChIKey | SBWYTQQSTIUXOP-UHFFFAOYSA-N |[2][5] |

Physicochemical Properties

N-Boc-2-amino-2-methyl-1-propanol is a solid at ambient temperature.[1] It is relatively stable under general conditions but should be stored away from moisture.[4]

Table 2: Physicochemical Data

| Property | Value | Reference(s) |

|---|---|---|

| Appearance | Solid | [1] |

| Melting Point | 57-62 °C | [1][4] |

| Boiling Point | 286.5 ± 23.0 °C | [4] |

Synthesis and Purification

Synthetic Pathway

The most common and direct method for synthesizing N-Boc-2-amino-2-methyl-1-propanol is through the protection of the primary amine of 2-amino-2-methyl-1-propanol using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in a suitable solvent with or without a mild base.

Caption: General workflow for the synthesis of N-Boc-2-amino-2-methyl-1-propanol.

Experimental Protocol: Synthesis

The following is a representative protocol for the Boc-protection of 2-amino-2-methyl-1-propanol.

Materials:

-

2-amino-2-methyl-1-propanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM) or similar aprotic solvent

-

Triethylamine (optional, as a base)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve 2-amino-2-methyl-1-propanol (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Reagent Addition: Add di-tert-butyl dicarbonate (1.1 eq) to the solution. If desired, a mild base like triethylamine (1.2 eq) can be added to facilitate the reaction.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amino alcohol is consumed (typically 2-4 hours).

-

Workup:

-

Quench the reaction by adding water or saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure N-Boc-2-amino-2-methyl-1-propanol as a solid.

Spectroscopic and Analytical Data

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

Table 3: Expected Spectroscopic Data

| Technique | Key Features |

|---|---|

| ¹H NMR | Singlet (~1.4 ppm, 9H) for the tert-butyl group. Singlets for the two C-methyl groups. Singlet for the methylene (-CH₂) protons. Broad singlets for N-H and O-H protons. |

| ¹³C NMR | Resonances for tert-butyl carbons, quaternary carbons, methylene carbon, and the carbamate carbonyl carbon (~156 ppm). |

| IR (cm⁻¹) | Broad O-H stretch (~3400), N-H stretch (~3350), C-H stretches (~2970), strong C=O stretch of carbamate (~1680-1700), N-H bend (~1520), C-O stretch (~1160). |

| Mass Spec (MS) | Expected [M+H]⁺ or [M+Na]⁺ ion. Fragmentation may show loss of the tert-butyl group ([M-57]) or isobutylene. |

Chemical Reactivity and Applications

Role as a Bifunctional Synthetic Intermediate

N-Boc-2-amino-2-methyl-1-propanol is a bifunctional molecule, containing both a nucleophilic hydroxyl group and a protected amine. This allows for selective modification at one site while the other remains protected, providing a strategic advantage in multi-step syntheses.

Caption: Logical diagram of synthetic utility.

Key Reactions: Deprotection

The most fundamental reaction of this compound is the removal of the Boc group to unmask the primary amine. This is achieved under mild acidic conditions, which typically do not affect other acid-labile groups if the conditions are controlled.

Caption: Workflow for the acidic deprotection of the Boc group.

Handling and Storage

For long-term stability, N-Boc-2-amino-2-methyl-1-propanol should be stored in a cool, dry place, ideally refrigerated at 2-8°C.[1] It is an irritant to the eyes, skin, and respiratory tract.[4] Appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, should be worn when handling the compound to ensure laboratory safety.[4]

Conclusion

N-Boc-2-amino-2-methyl-1-propanol is a highly versatile and valuable reagent for the scientific research community. Its unique structural features, combining a protected amine and a reactive alcohol on a hindered scaffold, provide chemists with a powerful tool for constructing complex molecular architectures. The straightforward methods for its synthesis and deprotection, coupled with its stability, make it an indispensable building block in the development of novel therapeutics and other advanced organic materials.

References

In-Depth Technical Guide on (2-Hydroxy-1,1-dimethylethyl)carbamic acid tert-butyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and synthesis of (2-Hydroxy-1,1-dimethylethyl)carbamic acid tert-butyl ester, a valuable building block in organic synthesis. The IUPAC name for this compound is tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate, and it is also commonly known as N-Boc-2-amino-2-methyl-1-propanol.

Core Spectral Data

The following tables summarize the key spectral information for tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate. This data is essential for the identification and characterization of the compound.

Table 1: Physical and Molecular Properties [1][2]

| Property | Value |

| Chemical Formula | C₉H₁₉NO₃ |

| Molecular Weight | 189.25 g/mol |

| Melting Point | 57-62 °C |

| Appearance | Solid |

Table 2: ¹³C NMR Spectral Data

While a definitive peer-reviewed source detailing the ¹³C NMR spectrum was not identified in the immediate search, data is available through commercial and database sources.[1] The expected chemical shifts are based on the molecular structure.

| Carbon Atom | Expected Chemical Shift (ppm) |

| C =O (Carbamate) | ~156 |

| -C (CH₃)₃ (tert-Butyl) | ~79 |

| -C (CH₃)₂- | ~50 |

| -C H₂OH | ~70 |

| -C(C H₃)₂ | ~25 |

| -C(C H₃)₃ (tert-Butyl) | ~28 |

Table 3: IR Spectral Data

Infrared spectroscopy data is available, revealing characteristic vibrational frequencies for the functional groups present in the molecule.[1]

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | ~3400 (broad) |

| N-H (Carbamate) | Stretching | ~3350 |

| C-H (Alkyl) | Stretching | ~2970 |

| C=O (Carbamate) | Stretching | ~1685 |

| C-N | Stretching | ~1250 |

| C-O | Stretching | ~1160 |

Experimental Protocols

Synthesis of 2-amino-2-methyl-1-propanol

Several synthetic routes to 2-amino-2-methyl-1-propanol have been reported. One common method involves the reduction of the corresponding nitro alcohol, 2-methyl-2-nitro-1-propanol. Another approach starts from isobutyraldehyde.

Boc-Protection of 2-amino-2-methyl-1-propanol

The protection of the amino group of 2-amino-2-methyl-1-propanol is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Reaction:

2-amino-2-methyl-1-propanol + (Boc)₂O → tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate

General Procedure:

-

2-amino-2-methyl-1-propanol is dissolved in a suitable solvent, such as a mixture of dioxane and water or dichloromethane.

-

A base, typically sodium bicarbonate or triethylamine, is added to the solution.

-

Di-tert-butyl dicarbonate (Boc₂O) is added portion-wise to the reaction mixture at room temperature or 0 °C.

-

The reaction is stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate.

Visualizations

Logical Relationship of Spectral Data

The following diagram illustrates the correlation between the functional groups of tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate and their expected spectral signatures.

Caption: Correlation of Functional Groups and Spectral Data.

Experimental Workflow for Synthesis

This diagram outlines a typical workflow for the synthesis and purification of tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate.

Caption: Synthesis and Purification Workflow.

References

In-Depth Technical Guide: Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate, a key intermediate in organic synthesis and pharmaceutical research. The document details its physicochemical properties, with a focus on its molecular weight, and outlines a conceptual experimental protocol for its application in chemical synthesis.

Physicochemical Properties

Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate, also known as N-Boc-2-amino-2-methyl-1-propanol, is a carbamate-protected amino alcohol.[1][2] Its molecular structure incorporates a tert-butyloxycarbonyl (Boc) protecting group, which is of significant utility in synthetic chemistry.[1] This protecting group is stable under basic conditions and can be selectively removed under mild acidic conditions.[1]

Table 1: Molecular and Physical Data for Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate

| Property | Value | Source |

| Molecular Formula | C₉H₁₉NO₃ | [1][2] |

| Molecular Weight | 189.25 g/mol | [1][2] |

| CAS Number | 102520-97-8 | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 57-62 °C | [1] |

| IUPAC Name | tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate | [2] |

Applications in Synthesis

This compound is a valuable building block for creating more complex molecules.[1] It serves to introduce a 1,2-amino alcohol motif into target structures, a functional group present in many bioactive natural products and active pharmaceutical ingredients (APIs).[1] The carbamate group acts as a protecting group for the amine, which can be selectively removed during a synthetic route.[3]

Conceptual Experimental Protocol: Deprotection of the Boc Group

The following is a generalized protocol for the acidic removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate to yield the corresponding free amine.

Materials:

-

Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent (e.g., dioxane)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolution: Dissolve tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate in a suitable solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Acid Addition: Cool the solution in an ice bath. Slowly add an excess of the acidic deprotecting agent (e.g., trifluoroacetic acid or a solution of HCl in dioxane) to the stirred solution.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the deprotection reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

-

Workup:

-

Once the reaction is complete, carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.

-

Combine the organic layers and wash with brine.

-

-

Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: If necessary, purify the resulting amino alcohol product by a suitable method, such as column chromatography or crystallization.

Logical Workflow Visualization

The following diagram illustrates the logical flow of a typical synthetic sequence involving the use of tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate as a protected building block.

Caption: Synthetic workflow using a Boc-protected amino alcohol.

References

An In-depth Technical Guide on the Solubility of N-Boc-2-amino-2-methyl-1-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Boc-2-amino-2-methyl-1-propanol, a key intermediate in organic synthesis and pharmaceutical development. Given the limited availability of specific quantitative solubility data for this compound in public literature, this document furnishes available qualitative information, outlines a general experimental protocol for determining solubility, and presents a logical workflow for solubility assessment.

Introduction to N-Boc-2-amino-2-methyl-1-propanol

N-Boc-2-amino-2-methyl-1-propanol, also known as tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate, is a chiral building block widely utilized in the synthesis of various pharmaceutical compounds. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amino functionality significantly influences its physicochemical properties, particularly its solubility, by increasing its lipophilicity compared to the parent compound, 2-amino-2-methyl-1-propanol. Understanding its solubility in a range of solvents is critical for reaction setup, purification, and formulation.

Solubility Data

Quantitative solubility data for N-Boc-2-amino-2-methyl-1-propanol is not extensively reported in publicly accessible literature. However, qualitative information and data from analogous compounds provide valuable insights into its expected solubility profile.

Qualitative Solubility:

| Solvent | Solubility | Citation |

| Methanol | Soluble | [1] |

Inferred Solubility Profile:

The Boc protecting group generally enhances the solubility of molecules in less polar organic solvents. Structurally similar Boc-protected amino acids and amino alcohols are often soluble in a range of common organic solvents. For instance, Boc-protected amino acids are typically soluble in solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane (DCM).[2][3] It is anticipated that N-Boc-2-amino-2-methyl-1-propanol would exhibit good solubility in polar aprotic solvents and alcohols, and limited solubility in highly nonpolar solvents like hexanes or in aqueous solutions.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound, such as N-Boc-2-amino-2-methyl-1-propanol, in a given solvent. This method, based on the principle of equilibrium saturation, is a standard approach in pharmaceutical and chemical research.[4]

Objective: To determine the equilibrium solubility of N-Boc-2-amino-2-methyl-1-propanol in a selected solvent at a specified temperature.

Materials:

-

N-Boc-2-amino-2-methyl-1-propanol (solid)

-

Solvent of interest (e.g., methanol, ethanol, dichloromethane, water)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., HPLC, GC, or gravimetric analysis)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of N-Boc-2-amino-2-methyl-1-propanol to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Tightly cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, with continuous agitation to ensure the solution is fully saturated.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

-

-

Quantification:

-

Gravimetric Method:

-

Evaporate the solvent from the volumetric flask under reduced pressure or in a fume hood.

-

Once the solvent is completely removed, weigh the flask containing the dried solute.

-

The difference in weight gives the mass of the dissolved solid.

-

-

Chromatographic Method (e.g., HPLC):

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.

-

Analyze the diluted solution by HPLC to determine the concentration of N-Boc-2-amino-2-methyl-1-propanol.

-

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

-

Solubility (g/L) = (Mass of dissolved solid in g) / (Volume of solvent in L)

-

Alternatively, use the concentration obtained from the chromatographic analysis.

-

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a new chemical entity like N-Boc-2-amino-2-methyl-1-propanol.

Caption: Workflow for Solubility Assessment of a New Chemical Entity.

References

Technical Guide: Physicochemical Properties and Synthetic Utility of Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth overview of the physicochemical properties, specifically the melting point, of tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate. It includes standardized experimental protocols and illustrates its role in chemical synthesis through workflow diagrams.

Physicochemical Data

Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate, also known as N-Boc-2-amino-2-methylpropan-1-ol, is a carbamate-protected amino alcohol that serves as a valuable intermediate in organic synthesis.[1] Its physical and chemical properties are summarized below.

| Property | Value | References |

| CAS Number | 102520-97-8 | [1][2][3][4] |

| Molecular Formula | C₉H₁₉NO₃ | [1][2][4] |

| Molecular Weight | 189.25 g/mol | [1][4][5] |

| Melting Point | 57-62 °C | [1][3] |

| 58-61 °C | [2] | |

| Appearance | White to off-white powder | [2] |

| Boiling Point | 286.5±23.0 °C | [3] |

| Synonyms | N-Boc-2-amino-2-methylpropan-1-ol, (2-Hydroxy-1,1-dimethylethyl)carbamic acid tert-butyl ester, Boc-Aib-ol | [1][2][4] |

| Storage Conditions | 2-8 °C | [1][2] |

Experimental Protocols

2.1. Determination of Melting Point (Capillary Method)

This protocol describes a standard method for determining the melting point range of a solid crystalline compound like tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate using a capillary melting point apparatus.

Materials:

-

Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation:

-

Ensure the sample is completely dry and free of solvent. If necessary, dry the sample under a vacuum.

-

Place a small amount of the compound onto a clean, dry watch glass.

-

Grind the sample into a fine powder using a mortar and pestle to ensure uniform packing.

-

-

Capillary Tube Packing:

-

Tamp the open end of a capillary tube into the powdered sample until a small amount of the solid is forced into the tube.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end.

-

Continue this process until the packed sample height is approximately 2-3 mm.

-

-

Melting Point Measurement:

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially, until the temperature is about 15-20 °C below the expected melting point (approximately 57-62 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue to heat slowly and record the temperature at which the entire solid sample has turned into a clear liquid (the end of the melting range).

-

-

Reporting:

-

The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction.

-

Perform at least two measurements. If the results are not consistent, a third measurement should be performed.

-

Visualizations: Synthesis and Reactions

The following diagrams illustrate the synthetic pathway to tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate and a typical deprotection reaction, which highlights its utility as a synthetic building block.

Caption: Synthetic pathway for the Boc-protection of 2-amino-2-methyl-1-propanol.

Caption: Acid-catalyzed deprotection of the Boc group.

Caption: Experimental workflow for melting point determination.

References

- 1. Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate Supplier [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. biosynce.com [biosynce.com]

- 4. tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate | C9H19NO3 | CID 14578673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. BLDpharm - Bulk Product Details [bldpharm.com]

An In-depth Technical Guide to the Safety and Handling of N-Boc-2-amino-2-methyl-1-propanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for N-Boc-2-amino-2-methyl-1-propanol (also known as tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate), a key building block in pharmaceutical and organic synthesis. The following sections detail its properties, associated hazards, and procedural guidelines for its safe use in a laboratory setting.

Chemical and Physical Properties

N-Boc-2-amino-2-methyl-1-propanol is a white solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 102520-97-8 | [2] |

| Molecular Formula | C₉H₁₉NO₃ | [2] |

| Molecular Weight | 189.25 g/mol | [2] |

| Melting Point | 57-62 °C | [1] |

| Appearance | White solid | [1] |

| Storage Temperature | 2-8°C | [1] |

Hazard Identification and Safety Precautions

Recommended Personal Protective Equipment:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat or chemical-resistant apron.

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Experimental Protocols

The following are generalized protocols for the synthesis and deprotection of N-Boc-2-amino-2-methyl-1-propanol. These should be adapted to specific laboratory conditions and reagent quantities.

Synthesis of N-Boc-2-amino-2-methyl-1-propanol

This procedure outlines the protection of the amino group of 2-amino-2-methyl-1-propanol using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

2-amino-2-methyl-1-propanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM))

-

A suitable base (e.g., triethylamine (TEA), sodium bicarbonate)

-

Water

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a round-bottom flask, dissolve 2-amino-2-methyl-1-propanol in the chosen solvent.

-

Add the base to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, add water to quench the reaction.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography if necessary.

Safety Considerations for Synthesis:

-

Di-tert-butyl dicarbonate (Boc₂O): This reagent is a flammable solid and can cause skin and eye irritation. It may also cause an allergic skin reaction and is fatal if inhaled.[1][3][4][5] Handle with extreme care in a fume hood.

-

Solvents: THF and DCM are flammable and have their own associated health hazards. Consult their respective SDS for detailed safety information.

-

Exothermic Reaction: The reaction may be exothermic. Control the addition rate of Boc₂O to manage the reaction temperature.

Deprotection of N-Boc-2-amino-2-methyl-1-propanol

This procedure describes the removal of the Boc protecting group using a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Materials:

-

N-Boc-2-amino-2-methyl-1-propanol

-

A suitable solvent (e.g., dichloromethane (DCM))

-

Trifluoroacetic acid (TFA) or a solution of HCl in a suitable solvent (e.g., dioxane)

Procedure:

-

Dissolve N-Boc-2-amino-2-methyl-1-propanol in the chosen solvent in a round-bottom flask.

-

Slowly add the acid (TFA or HCl solution) to the reaction mixture. Gas evolution (CO₂) will be observed.

-

Stir the reaction at room temperature. Monitor the reaction progress by TLC.

-

Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

-

The resulting amine salt can be used directly or neutralized with a base to obtain the free amine.

Safety Considerations for Deprotection:

-

Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid that can cause severe skin and eye burns and respiratory irritation.[6][7][8] Always handle TFA in a fume hood with appropriate PPE.

-

Gas Evolution: The deprotection reaction releases carbon dioxide gas, which can cause pressure buildup in a closed system. Ensure the reaction vessel is adequately vented.

Visualizations

The following diagrams illustrate key workflows and safety considerations for handling N-Boc-2-amino-2-methyl-1-propanol.

Caption: General workflow for procurement, handling, and disposal.

Caption: Potential hazards and corresponding mitigation strategies.

References

- 1. aksci.com [aksci.com]

- 2. tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate | C9H19NO3 | CID 14578673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. carlroth.com [carlroth.com]

- 4. carlroth.com [carlroth.com]

- 5. dl.novachem.com.au [dl.novachem.com.au]

- 6. ehs.washington.edu [ehs.washington.edu]

- 7. nj.gov [nj.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Stability and Storage of Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and recommended storage conditions for tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate (CAS 102520-97-8), a key intermediate in pharmaceutical synthesis. This document outlines the compound's known stability profile, potential degradation pathways, and detailed protocols for its handling and stability assessment, ensuring its integrity for research and development applications.

Core Stability and Storage Summary

Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate is a white solid at room temperature, valued for its role as a protected amino alcohol building block in organic synthesis.[1] While generally stable under standard laboratory conditions, its long-term integrity is contingent upon appropriate storage and handling. The tert-butyloxycarbonyl (Boc) protecting group imparts specific stability characteristics, being notably stable under basic conditions but susceptible to cleavage in acidic environments.[1]

Recommended Storage Conditions

For optimal long-term stability, the compound should be stored in a cool, dry place, with a recommended temperature range of 2-8°C.[1][2] It is also characterized as a deliquescent compound, meaning it has a tendency to absorb moisture from the air, which can potentially lead to degradation.[2] Therefore, storage in a tightly sealed container in a desiccated environment is crucial.

Physical and Chemical Properties

A summary of the key physical and chemical properties of tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate is provided in the table below.

| Property | Value | Reference |

| CAS Number | 102520-97-8 | [1] |

| Molecular Formula | C₉H₁₉NO₃ | [1] |

| Molecular Weight | 189.25 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 57-62 °C | [1][2] |

| Storage Temperature | 2-8 °C | [1][2] |

Potential Degradation Pathways

The primary degradation pathway for tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate involves the cleavage of the Boc protecting group. This is most commonly facilitated by acidic conditions. Thermal stress can also lead to the removal of the Boc group.

Experimental Protocols for Stability Assessment

The following are detailed methodologies for conducting stability studies on tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate. These protocols are based on established principles for stability testing of chemical compounds.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways under stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate in appropriate solvents (e.g., methanol, acetonitrile, water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Add 0.1 M HCl to the sample solution and incubate at 60°C for 24 hours.

-

Basic Hydrolysis: Add 0.1 M NaOH to the sample solution and incubate at 60°C for 24 hours.

-

Oxidative Degradation: Add 3% H₂O₂ to the sample solution and incubate at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

-

Photostability: Expose the solid compound and a solution to UV light (254 nm) and visible light for a defined period.

-

-

Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. Characterize any significant degradation products using LC-MS and NMR.

Long-Term Stability Study Protocol

Objective: To determine the shelf-life and long-term storage stability of the compound.

Methodology:

-

Sample Preparation: Store accurately weighed samples of tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate in sealed, amber glass vials.

-

Storage Conditions: Place the vials in stability chambers maintained at the following conditions:

-

2-8°C (recommended storage)

-

25°C / 60% RH (room temperature)

-

40°C / 75% RH (accelerated)

-

-

Time Points: Analyze the samples at initial (time zero) and at specified intervals (e.g., 3, 6, 9, 12, 24 months).

-

Analysis: At each time point, assess the samples for:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Purity: HPLC analysis to determine the percentage of the active compound remaining.

-

Degradation Products: Quantification of any known or new degradation products.

-

Handling and Safety Recommendations

Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate is known to be an irritant to the eyes, skin, and respiratory tract.[2] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Conclusion

Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate is a relatively stable compound when stored under the recommended conditions of 2-8°C in a dry environment. The primary route of degradation is through the acid-catalyzed cleavage of the Boc protecting group. By adhering to the storage and handling guidelines outlined in this document and employing rigorous stability testing protocols, researchers can ensure the quality and integrity of this important synthetic intermediate for their scientific endeavors.

References

An In-depth Technical Guide to Tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate, a pivotal carbamate-protected amino alcohol, serves as a cornerstone in modern organic synthesis and pharmaceutical research. Its IUPAC name is tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate.[1][2] This compound is also widely recognized by synonyms such as N-Boc-2-amino-2-methyl-1-propanol and BOC-AIB-OL.[2] Its strategic importance lies in the tert-butyloxycarbonyl (Boc) protecting group, which offers robust stability under basic conditions and can be selectively removed under mild acidic conditions.[1] This characteristic facilitates intricate, multi-step syntheses of complex molecular architectures, particularly in the development of pharmacologically active compounds.[1]

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis protocols, and key applications of tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate, tailored for professionals in drug development and chemical research.

Physicochemical and Quantitative Data

A summary of the key quantitative data for tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate | [1][2] |

| Synonyms | N-Boc-2-amino-2-methyl-1-propanol, BOC-AIB-OL | [2] |

| CAS Number | 102520-97-8 | |

| Molecular Formula | C₉H₁₉NO₃ | [1] |

| Molecular Weight | 189.25 g/mol | [1] |

| Appearance | Solid | [3] |

| Melting Point | 57-62 °C | [1][3] |

| Boiling Point | 286.5 ± 23.0 °C at 760 mmHg | [3] |

| Density | 1.0 ± 0.1 g/cm³ | [3] |

| Flash Point | 127.1 ± 22.6 °C | [3] |

| Solubility | Soluble in methanol | [3] |

| pKa (Predicted) | 12.24 ± 0.46 | [3] |

Experimental Protocols

The primary application of tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate is as a building block in organic synthesis, where it is most commonly synthesized through the Boc protection of 2-amino-2-methyl-1-propanol.

Synthesis of Tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate

This protocol describes a general method for the N-Boc protection of an amine, which is applicable for the synthesis of the title compound.

Materials:

-

2-amino-2-methyl-1-propanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable base (e.g., sodium bicarbonate, triethylamine, or 4-dimethylaminopyridine (DMAP))

-

A suitable solvent (e.g., tetrahydrofuran (THF), water, or a biphasic mixture of chloroform and water)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

0.1 N aqueous hydrochloric acid (HCl)

-

tert-butyl methyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 2-amino-2-methyl-1-propanol in the chosen solvent. If using a biphasic system, dissolve the amine in the organic phase.

-

Add the base to the solution.

-

Add 1.0 to 1.5 equivalents of di-tert-butyl dicarbonate (Boc₂O) to the mixture.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, if a biphasic system was not used, add a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous phase with a suitable organic solvent, such as tert-butyl methyl ether (3 x 25 mL).[4]

-

Combine the organic extracts and wash sequentially with 0.1 N aqueous HCl and saturated aqueous NaHCO₃ solution.[4]

-

Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[4]

-

The product can be further purified by recrystallization or column chromatography if necessary.

Deprotection of the Boc Group

The removal of the Boc protecting group is typically achieved under acidic conditions to regenerate the free amine.

Materials:

-

Boc-protected amine (tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate)

-

Anhydrous acidic solution (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM), or a 4M solution of HCl in dioxane)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the Boc-protected amine in DCM.

-

Add an excess of the acidic solution (e.g., 25% TFA in DCM) to the dissolved compound.[5]

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.

-

Once the reaction is complete, remove the solvent and excess acid under reduced pressure to yield the deprotected amine salt.

-

The free amine can be obtained by neutralization with a suitable base.

Applications in Drug Development and Synthesis

Tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate is a valuable intermediate in the synthesis of a variety of biologically active molecules and pharmaceuticals.[6] Its bifunctional nature, possessing both a protected amine and a hydroxyl group, allows for sequential or selective reactions at either functional site. This makes it a key component in the construction of complex molecules, including those with a 1,2-amino alcohol motif, a common feature in many natural products and active pharmaceutical ingredients.[1]

Signaling Pathways and Biological Activity

Currently, there is no scientific literature available that describes a direct role for tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate in biological signaling pathways. Its primary function reported in the literature is that of a synthetic intermediate and a protecting group in chemical synthesis.[1][6] The Boc group is designed to be chemically stable and inert under many physiological conditions, and it is typically removed during the synthesis of the final active molecule. Therefore, its mechanism of action is chemical rather than biological.

Visualizations

As there are no known signaling pathways for this compound, the following diagrams illustrate the general experimental workflow for its synthesis and deprotection.

Caption: General workflow for the synthesis of the title compound.

Caption: Workflow for the removal of the Boc protecting group.

References

- 1. Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate Supplier [benchchem.com]

- 2. tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate | C9H19NO3 | CID 14578673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biosynce.com [biosynce.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. Buy tert-Butyl (1-hydroxypropan-2-yl)carbamate (EVT-308220) | 147252-84-4 [evitachem.com]

Methodological & Application

Synthesis of Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate: A Detailed Guide for Researchers

Abstract

This document provides a comprehensive overview of the synthesis of Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate, a key intermediate in organic synthesis and drug discovery. Detailed experimental protocols, characterization data, and application notes are presented to guide researchers, scientists, and drug development professionals in the efficient preparation and utilization of this versatile building block.

Introduction

Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate, also known as N-Boc-2-amino-2-methyl-1-propanol, is a valuable bifunctional molecule widely employed in the synthesis of complex organic molecules and pharmacologically active compounds.[1] The presence of a primary alcohol and a Boc-protected amine on a sterically hindered neopentyl-like scaffold makes it a unique and useful synthon. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection under various reaction conditions and can be selectively removed under mild acidic conditions, facilitating multi-step synthetic strategies.[1] This compound serves as a crucial precursor for introducing the 1,2-amino alcohol moiety, a common structural motif in many bioactive natural products and pharmaceuticals.[1]

Reaction Scheme

The synthesis of Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate is typically achieved through the N-protection of 2-amino-2-methyl-1-propanol with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

Figure 1: General reaction scheme for the synthesis of Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate.

Experimental Protocol

This protocol describes a reliable method for the synthesis of Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate.

Materials:

-

2-Amino-2-methyl-1-propanol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dichloromethane (DCM), anhydrous

-

Sodium hydroxide (NaOH), 1 M aqueous solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of 2-amino-2-methyl-1-propanol (1.0 equivalent) in anhydrous dichloromethane (approximately 10 mL per gram of amino alcohol) in a round-bottom flask, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Upon completion, wash the reaction mixture with 1 M aqueous sodium hydroxide solution, followed by water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product is typically obtained as a white solid and can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

Data Presentation

The following table summarizes the key quantitative data for Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate.

| Parameter | Value |

| Molecular Formula | C₉H₁₉NO₃ |

| Molecular Weight | 189.25 g/mol |

| Appearance | White solid |

| Melting Point | 57-62 °C |

| Purity (typical) | >97% |

| Yield (typical) | 90-98% |

| ¹H NMR (CDCl₃, ppm) | δ 4.95 (s, 1H, NH), 3.45 (s, 2H, CH₂), 1.45 (s, 9H, C(CH₃)₃), 1.25 (s, 6H, C(CH₃)₂) |

| ¹³C NMR (CDCl₃, ppm) | δ 156.5 (C=O), 80.0 (C(CH₃)₃), 70.0 (CH₂OH), 55.0 (C(CH₃)₂), 28.5 (C(CH₃)₃), 24.0 (C(CH₃)₂) |

| IR (KBr, cm⁻¹) | 3440 (O-H), 3370 (N-H), 2970 (C-H), 1685 (C=O), 1520 (N-H bend) |

| Mass Spec (m/z) | [M+H]⁺ = 190.1, [M+Na]⁺ = 212.1 |

Application Notes

Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate is a versatile building block with significant applications in the development of novel therapeutics.

-

Synthesis of Chiral Ligands: The amino alcohol functionality can be readily converted into various chiral ligands for asymmetric catalysis.

-

Precursor for Unnatural Amino Acids: It serves as a starting material for the synthesis of sterically hindered, non-proteinogenic amino acids, which are valuable components in peptide design and drug development.

-

Building Block for Bioactive Molecules: This compound has been utilized as a key intermediate in the synthesis of various biologically active molecules, including enzyme inhibitors and receptor modulators. For instance, it can be a precursor for the synthesis of certain antiviral agents and components of more complex drug candidates.

Experimental Workflow

The following diagram illustrates the logical workflow of the synthesis and characterization process.

Figure 2: Workflow for the synthesis and characterization of Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate.

Conclusion

The synthesis of Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate via the Boc protection of 2-amino-2-methyl-1-propanol is a straightforward and high-yielding process. The resulting product is a valuable and versatile intermediate for the synthesis of a wide range of complex molecules, particularly in the field of medicinal chemistry. The detailed protocol and characterization data provided herein should serve as a useful resource for researchers in academic and industrial settings.

References

Application Notes and Protocols for the Use of N-Boc-2-amino-2-methyl-1-propanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-2-amino-2-methyl-1-propanol is a versatile chiral building block in organic synthesis, prized for its role in the construction of complex molecular architectures with high stereocontrol. The presence of a bulky tert-butyloxycarbonyl (Boc) protecting group on the amine and a primary alcohol on a chiral tertiary carbon center makes it an excellent precursor for the synthesis of chiral auxiliaries and ligands. These, in turn, are instrumental in asymmetric catalysis, enabling the enantioselective synthesis of a wide range of molecules, which is of paramount importance in the pharmaceutical industry and materials science.

This document provides detailed application notes and experimental protocols for the key applications of N-Boc-2-amino-2-methyl-1-propanol, including its use in the synthesis of chiral oxazolines and its role as a precursor to chiral auxiliaries for asymmetric reactions.

Key Applications

The primary applications of N-Boc-2-amino-2-methyl-1-propanol in organic synthesis revolve around its conversion into chiral oxazoline and oxazolidinone scaffolds. These heterocyclic systems serve as powerful tools for inducing stereoselectivity in a variety of chemical transformations.

Synthesis of Chiral 4,4-Dimethyl-2-oxazolines

Chiral oxazolines are a prominent class of ligands for asymmetric catalysis and can also function as chiral auxiliaries. The gem-dimethyl substitution at the 4-position, derived from N-Boc-2-amino-2-methyl-1-propanol, provides a distinct steric environment that can effectively influence the stereochemical outcome of a reaction.

The synthesis of 4,4-dimethyl-2-oxazolines from N-Boc-2-amino-2-methyl-1-propanol typically involves a two-step process: deprotection of the Boc group followed by cyclization with a suitable electrophile, such as a nitrile or a carboxylic acid derivative.

This protocol describes the synthesis of a PHOX-type ligand precursor.

Materials:

-

N-Boc-2-amino-2-methyl-1-propanol

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

2-Bromobenzonitrile

-

Zinc Chloride (ZnCl₂)

-

Chlorobenzene

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Boc Deprotection: Dissolve N-Boc-2-amino-2-methyl-1-propanol (1.0 eq) in dichloromethane (DCM). Add trifluoroacetic acid (TFA, 2.0 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 2-amino-2-methyl-1-propanol.

-

Cyclization: To a solution of 2-bromobenzonitrile (1.0 eq) and the crude 2-amino-2-methyl-1-propanol (1.1 eq) in chlorobenzene, add zinc chloride (0.1 eq) as a catalyst. Heat the reaction mixture to reflux (approximately 130 °C) and stir for 24 hours.

-

Purification: After cooling to room temperature, remove the solvent under reduced pressure. Purify the residue by silica gel column chromatography to obtain the desired 2-(2-bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole.

| Product | Starting Material | Reagents | Catalyst | Yield (%) | Reference |

| 2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole | 2-Bromobenzonitrile | 2-Amino-2-methyl-1-propanol | ZnCl₂ | ~70-80 | [1] |

| 2-Phenyl-4,4-dimethyl-2-oxazoline | Benzonitrile | 2-Amino-2-methyl-1-propanol | Zn(OAc)₂ | ~85 | [2] |

Precursor to Chiral Oxazolidinone Auxiliaries

N-Boc-2-amino-2-methyl-1-propanol can be converted into a 4,4-dimethyl-substituted oxazolidinone. This chiral auxiliary can then be N-acylated and used in a variety of stereoselective transformations, such as asymmetric alkylations and aldol reactions. The gem-dimethyl group provides a high degree of steric hindrance, leading to excellent diastereoselectivity.

References

Application Notes and Protocols: Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate, commonly known as N-Boc-2-amino-2-methyl-1-propanol. This document details its function as a valuable bifunctional building block in organic synthesis, focusing on the role and characteristics of the tert-butyloxycarbonyl (Boc) protecting group. Included are its physicochemical properties, stability data, detailed experimental protocols for deprotection and derivatization, and graphical representations of key chemical pathways and workflows.

Introduction and Application Notes

Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate is a carbamate-protected amino alcohol that serves as a crucial intermediate in organic and medicinal chemistry.[1] Its structure incorporates a primary hydroxyl group and a Boc-protected primary amine on a sterically hindered carbon center.[1] This unique arrangement makes it an ideal synthon for introducing the 1,2-amino alcohol motif, a common feature in numerous biologically active compounds and active pharmaceutical ingredients (APIs).[1]

The utility of this compound is centered on the properties of the tert-butyloxycarbonyl (Boc) protecting group . The Boc group is renowned in synthetic chemistry for its robust stability under a wide range of nucleophilic and basic conditions, while being easily and cleanly removable under mild acidic conditions.[1][2] This orthogonality allows for selective reactions at the free hydroxyl group without affecting the protected amine.[3] Subsequent removal of the Boc group unmasks the amine for further functionalization, enabling complex, multi-step syntheses.

Key Applications:

-

Synthesis of Chiral Auxiliaries and Ligands: The amino alcohol structure is a precursor for various chiral ligands used in asymmetric catalysis.

-

Pharmaceutical Synthesis: It is a key building block for complex APIs that contain the 1,2-amino alcohol pharmacophore.[1]

-

Peptide Chemistry: While the parent amino acid is more common, derivatives of this molecule can be incorporated into peptidomimetics to introduce conformational constraints.

Data Presentation

Physicochemical Properties

The following table summarizes the key physical and chemical properties of tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate.

| Property | Value | Reference |

| CAS Number | 102520-97-8 | [1][4] |

| Molecular Formula | C₉H₁₉NO₃ | [1][5] |